Tetra(3-pyridyl)porphyrin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPUYJFADMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40882-83-5 | |

| Record name | Tetra(3-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tetra(3-pyridyl)porphyrin

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of meso-tetra(3-pyridyl)porphyrin (T3PyP), a versatile building block in supramolecular chemistry, catalysis, and materials science.[1][2] We delve into the prevalent synthetic methodologies, offering a comparative analysis of the Adler-Longo and Lindsey syntheses to guide researchers in selecting the most appropriate route for their specific needs. Detailed, step-by-step protocols for both synthesis and purification are presented. Furthermore, this guide outlines a complete characterization workflow, employing a suite of spectroscopic and analytical techniques including UV-Vis, ¹H NMR, and X-ray crystallography. The underlying principles of each characterization method are explained, and representative data are provided to serve as a benchmark for successful synthesis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the field of porphyrin chemistry.

Introduction: The Significance of Tetra(3-pyridyl)porphyrin

Porphyrins and their derivatives are a class of aromatic macrocycles that play a crucial role in various biological processes and have found extensive applications in diverse scientific fields.[3][4] meso-Tetra(3-pyridyl)porphyrin (T3PyP) is a synthetically accessible porphyrin distinguished by the presence of four pyridyl substituents at the meso-positions of the macrocycle. These pyridyl groups introduce unique functionalities, including sites for metal coordination and hydrogen bonding, making T3PyP a highly valuable component in the construction of complex supramolecular assemblies, metal-organic frameworks (MOFs), and functional materials.[2][5] The orientational versatility of the 3-pyridyl substituents further enhances its utility in crystal engineering.[2]

The unique electronic and photophysical properties of porphyrins, including T3PyP, make them valuable scaffolds in various applications such as photodynamic therapy, sensing, and as ligands for metallodrugs.[3] The ability to coordinate with a wide range of metal ions through both the central porphyrin core and the peripheral pyridyl nitrogen atoms allows for the creation of sophisticated multi-metallic structures with tailored electronic and catalytic properties.[4][6]

This guide will provide a detailed exploration of the synthesis and characterization of T3PyP, equipping researchers with the knowledge to confidently prepare and validate this important molecule.

Synthetic Methodologies: A Comparative Overview

The synthesis of meso-substituted porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with an aldehyde.[3] The foundational methods for this transformation are the Rothemund reaction and its subsequent refinements, the Adler-Longo and Lindsey syntheses.[3][7]

-

Rothemund Reaction: This pioneering method involves the condensation of pyrrole and an aldehyde at high temperatures in a sealed tube.[3] While historically significant, it often suffers from low yields and the formation of significant tar-like byproducts, complicating purification.[3][8]

-

Adler-Longo Modification: A significant improvement over the original Rothemund reaction, the Adler-Longo method offers a more practical one-pot procedure under milder, aerobic conditions.[3] It typically involves refluxing the reactants in an acidic solvent like propionic acid, which also acts as the catalyst.[3] This method generally provides improved yields (10-20%) and has a simpler experimental setup.[3]

-

Lindsey Synthesis: The Lindsey synthesis is a two-step, one-flask method that proceeds at room temperature, making it amenable to a wider variety of aldehydes, including those with sensitive functional groups.[1][3] The first step is the acid-catalyzed condensation of pyrrole and the aldehyde under high dilution conditions to form the porphyrinogen intermediate. This is followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil to yield the porphyrin.[3] The Lindsey method often provides higher yields (up to 50%) compared to the Adler-Longo method.[1]

Choosing the Right Method:

| Method | Conditions | Typical Yield | Advantages | Disadvantages |

| Adler-Longo | Reflux in propionic acid | 10-20%[3] | Simple one-pot procedure, open to air.[3] | High temperatures, formation of byproducts, lower yields.[3] |

| Lindsey | Room temperature, high dilution, two-step | 35-50%[1] | Mild conditions, higher yields, suitable for sensitive aldehydes.[1][3] | Requires strict anhydrous conditions and an oxidizing agent. |

For the synthesis of T3PyP, both the Adler-Longo and Lindsey methods are viable. The choice often depends on the desired scale of the reaction and the importance of maximizing the yield. For larger-scale syntheses where simplicity is prioritized, the Adler-Longo method may be preferred. For smaller-scale reactions or when higher purity and yield are critical, the Lindsey synthesis is the superior choice.

Experimental Protocols

Synthesis of this compound via the Adler-Longo Method

This protocol is adapted from established procedures for the synthesis of meso-substituted porphyrins.[3][4]

Materials:

-

Propionic acid

-

3-Pyridinecarboxaldehyde

-

Pyrrole (freshly distilled)

-

Methanol

-

Chloroform

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 250 mL for a 10 g scale synthesis).

-

Heat the propionic acid to reflux (approximately 141°C).

-

In a separate beaker, mix 3-pyridinecarboxaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent).

-

Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 30 minutes.

-

Continue to reflux the reaction mixture for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The crude porphyrin will precipitate out of the solution. Collect the purple solid by filtration.

-

Wash the solid thoroughly with methanol to remove residual propionic acid and other impurities.

-

Dry the solid product in a vacuum oven.

Purification of this compound

The basicity of the pyridyl substituents can be utilized for a simplified purification process.[9]

Materials:

-

Crude T3PyP

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude T3PyP in a minimal amount of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 1 M HCl. The porphyrin will move to the aqueous layer as the diprotonated species.

-

Separate the aqueous layer and neutralize it with 1 M NaOH to precipitate the free-base porphyrin.

-

Extract the porphyrin back into dichloromethane.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

For higher purity, the product can be further purified by column chromatography on silica gel using a dichloromethane/methanol solvent system.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized T3PyP.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong absorption in the visible region.[10][11] The spectrum of a typical free-base porphyrin is characterized by an intense Soret band (or B band) around 400-420 nm and several weaker Q-bands in the 500-700 nm region.[12]

Expected Spectral Features for T3PyP:

-

Soret Band: An intense absorption peak typically observed around 415-420 nm.[13]

-

Q-Bands: Four distinct, less intense absorption bands in the region of 500-650 nm.[12][13]

The precise peak positions can be influenced by the solvent.[14]

Table 1: Typical UV-Vis Absorption Data for T3PyP in Dichloromethane

| Band | Wavelength (nm) |

| Soret (B) | ~418 |

| Q(IV) | ~514 |

| Q(III) | ~549 |

| Q(II) | ~590 |

| Q(I) | ~646 |

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the porphyrin macrocycle and its substituents. The highly symmetrical nature of T3PyP simplifies its ¹H NMR spectrum.[15] The large ring current of the aromatic porphyrin core results in characteristic chemical shifts for the protons.[15]

Expected ¹H NMR Signals for T3PyP (in CDCl₃):

-

β-Pyrrolic Protons: A sharp singlet typically appearing far downfield, around δ 8.8-9.0 ppm.[12]

-

Pyridyl Protons: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the four pyridyl rings.

-

N-H Protons: A broad singlet appearing upfield, typically around δ -2.8 to -3.0 ppm, due to the shielding effect of the ring current.[12]

Table 2: Representative ¹H NMR Chemical Shifts for T3PyP in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| β-Pyrrolic | ~8.90 | s |

| Pyridyl (ortho) | ~8.26 | d |

| Pyridyl (meta/para) | ~7.77-7.84 | m |

| N-H | ~-2.77 | br s |

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.[16][17][18] For T3PyP, this technique can confirm the planar structure of the porphyrin core and the orientation of the peripheral pyridyl groups.[2] Obtaining suitable single crystals can be challenging but offers unparalleled structural detail.[19]

Key Structural Features from X-ray Crystallography:

-

Confirmation of the macrocyclic structure.

-

Precise bond lengths and angles within the porphyrin core and pyridyl substituents.

-

Information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.[2]

Visualizing the Process and Structure

Synthesis Workflow

Caption: Adler-Longo synthesis workflow for T3PyP.

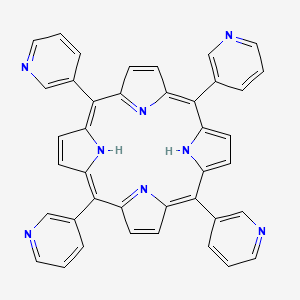

Molecular Structure of this compound

Caption: 2D representation of T3PyP's molecular structure.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. By understanding the nuances of the available synthetic methods and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate high-purity T3PyP for their specific applications. The versatility of this porphyrin as a building block in materials science and drug development continues to drive innovation, and the methodologies outlined herein provide a solid foundation for further exploration in this exciting field.

References

-

Wikipedia. Rothemund reaction. [Link]

-

Quora. How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. [Link]

-

Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]

-

Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]

-

Angrish, P. (2007). Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems (Doctoral dissertation, University of Florida). [Link]

-

Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis. [Link]

-

Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(9), 1028-1035. [Link]

-

Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of chemical research, 43(2), 300-311. [Link]

-

Goldberg, I. (2010). Versatile Molecular Recognition Features of this compound in Crystal Engineering. Crystal Growth & Design, 10(10), 4343-4355. [Link]

-

ResearchGate. Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. [Link]

-

Butler, A. (2001). The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects (Master's thesis, University of Georgia). [Link]

-

Butler, A. (2001). The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects. [Link]

-

International Journal of ChemTech Research. (2015). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. [Link]

-

UNL Digital Commons. (2012). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. [Link]

-

ResearchGate. 1H-NMR Spectrum of TPyP in CDCl3. [Link]

-

ResearchGate. UV-vis absorption spectra of H 2 T 3 P-4-Py and H 2 T 3 P-3-Py ( c = 5 Â 10 À 6 mol L À 1 , dashed line), ZnOEP ( c = 5 Â 10 À 6 mol L À 1. [Link]

-

Zakavi, S., et al. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. Journal of the Serbian Chemical Society, 80(12), 1499-1508. [Link]

-

ResearchGate. Electrochemical and Electrocatalytic Properties of Tetra(pyridyl-4 ',3 ')porphin Series Derivatives. [Link]

-

National Institutes of Health. Synthesis of meso-Extended Tetraaryl Porphyrins. [Link]

-

ResearchGate. Electrochemistry and Spectroscopy of Tri- and Tetracationic Porphyrins. [Link]

-

RSC Publishing. meso-Tetra-(4-pyridyl)porphyrin/palladium(ii) complexes as anticancer agents. [Link]

-

The Royal Society of Chemistry. Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso-tetraphenylporphyrin with. [Link]

-

ACS Publications. (1973). Electrochemical reduction of some tetrapyridylporphines. Analytical Chemistry, 45(3), 603-605. [Link]

-

ResearchGate. 1H-NMR spectra of Ni- and Zn-meso-tetra(pyren-1-yl)porphyrin (2, 4). [Link]

-

Journal of Chemical Education. (1997). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ResearchGate. (a) UV-Vis spectra of TPyP and TMePyP with enlarged UV-Vis spectra. (b). [Link]

-

Scientia Iranica. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. [Link]

-

National Institutes of Health. x Ray crystallography. [Link]

-

CCDC. X-ray Crystallography. [Link]

-

University of Groningen. Photophysical and electrochemical properties of >meso>-tetrathien-2′-yl porphyrins compared to >meso>-tetraphenylporphyrin. [Link]

-

Journal of the American Chemical Society. Crystal structure and molecular stereochemistry of .alpha.,.beta.,.gamma.,.delta.-tetra(4-pyridyl)porphinatomonopyridinezinc(II). Appraisal of bond strain in the porphine skeleton. [Link]

-

Khan Academy. UV/Vis spectroscopy. [Link]

-

YouTube. Understanding x-ray crystallography structures. [Link]

-

Proteopedia. X-ray crystallography. [Link]

-

YouTube. Lecture 05 : UV and Visible Spectroscopy. [Link]

-

Digital WPI. Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). [Link]

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms [scientiairanica.sharif.edu]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

Spectroscopic properties of Tetra(3-pyridyl)porphyrin

An In-Depth Technical Guide to the Spectroscopic Properties of Tetra(3-pyridyl)porphyrin

Executive Summary

Meso-tetra(3-pyridyl)porphyrin (T3PyP) is a versatile synthetic porphyrin that stands at the forefront of materials science and biomedical research. Its unique structure, featuring four nitrogen-containing pyridyl groups at the meso positions of the porphyrin macrocycle, imparts a rich set of chemical and physical properties. These characteristics make it an exceptional building block for metal-organic frameworks (MOFs), a promising photosensitizer for photodynamic therapy (PDT), and a sensitive component in chemical sensors. A thorough understanding of its spectroscopic signature is paramount for harnessing its full potential. This guide provides a detailed exploration of the core spectroscopic properties of T3PyP, offering researchers and drug development professionals a comprehensive reference for its characterization and application. We delve into the causality behind its electronic absorption, fluorescence, nuclear magnetic resonance, and vibrational spectra, providing both theoretical grounding and practical experimental insights.

Introduction: The Significance of this compound

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Synthetic porphyrins, such as this compound, allow chemists to tailor these fundamental properties for specific applications. T3PyP's structure is distinguished by four pyridyl rings attached to the central porphine core, with the nitrogen atom positioned at the 3-position of the pyridyl ring.

This specific isomeric arrangement provides versatile coordination sites for metal ions, making T3PyP an excellent component for constructing supramolecular assemblies and porous metal-organic frameworks.[2][3] Furthermore, like many porphyrins, T3PyP strongly absorbs light in the visible spectrum, can be excited to a long-lived triplet state, and can generate reactive oxygen species (ROS), making it a candidate for photodynamic therapy.[4][5][6] Its electronic structure is also sensitive to its environment, allowing for its use in chemical sensors that detect analytes through observable changes in its optical properties.[7][8] This guide will systematically dissect the spectroscopic techniques used to probe and understand these crucial properties.

Molecular Structure and Electronic Framework

The foundation of T3PyP's spectroscopic properties lies in its extended π-conjugated system. The 18 π-electron core meets Hückel's rule for aromaticity, leading to a highly stable, planar macrocycle.[9] The four meso-pyridyl substituents are typically twisted out of the porphyrin plane, a conformation that influences electronic communication between the pyridyl groups and the core.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the most fundamental technique for characterizing porphyrins, revealing key information about their electronic transitions. The spectrum of a typical free-base porphyrin like T3PyP is dominated by two types of π-π* transitions, as described by Gouterman's four-orbital model.

-

The Soret Band (or B band): An extremely intense absorption band in the near-UV region (415-425 nm). It arises from a strong electronic transition to the second excited singlet state (S₂).

-

The Q Bands: A set of four weaker absorption bands in the visible region (500-650 nm). These correspond to transitions to the first excited singlet state (S₁). The four-band pattern is characteristic of free-base porphyrins with D₂h symmetry.

The precise positions and intensities of these bands are highly sensitive to the molecular environment, including solvent polarity, pH, and metal coordination.

Solvent and Aggregation Effects

In organic solvents like THF or methanol, T3PyP exhibits a sharp Soret peak around 415-420 nm and the four characteristic Q bands.[10] In aqueous solutions, aggregation can occur, which often leads to a broadening or splitting of the Soret band.[10]

Effect of Protonation (pH)

The pyridyl nitrogens and the central imino nitrogens of T3PyP can be protonated in acidic conditions. This has a dramatic effect on the electronic spectrum:

-

Peripheral Protonation: Protonation of the outer pyridyl nitrogens causes minor shifts in the absorption bands.

-

Core Protonation: At lower pH values (typically below 3.5), the two inner nitrogen atoms become protonated, forming a dication (H₄T3PyP²⁺).[11] This increases the symmetry of the molecule to D₄h, which simplifies the Q-band region into two bands instead of four.[11] Crucially, core protonation induces significant structural distortion and leads to a large red-shift of the Soret band (e.g., to ~456 nm) and an intensification of the lowest-energy Q band.[11][12][13] This phenomenon, known as a "hyperporphyrin" spectrum, is due to altered π-electron donation from the meso substituents to the porphyrin core.[12][14]

Effect of Metalation

Introducing a metal ion into the porphyrin core replaces the two inner N-H protons. This also raises the molecular symmetry to D₄h, simplifying the Q-band spectrum to two bands (an α and a β band).[15] The Soret and Q bands are often red-shifted compared to the free-base porphyrin, with the extent of the shift depending on the specific metal ion.[15][16]

| Compound | Solvent | Soret Band λmax (nm) (log ε) | Q Bands λmax (nm) (log ε) | Reference |

| T3PyP (Free Base) | THF | 415 (5.66) | 511 (4.43), 543 (3.95), 588 (3.95), 643 (3.95) | [10] |

| T3PyP (Free Base) | Methanol | 412 | 510, 540, 585, 642 | [10] |

| T3PyP (Dication) | Aqueous pH 2 | ~456 | ~602, ~650 (intense) | [11] |

| Zn-T3PyP | THF | 428 | 560, 600 | [10][17] |

Table 1: Summary of UV-Visible Absorption Data for T3PyP and its derivatives.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the photophysical de-excitation pathways of the molecule. After absorbing light and reaching an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon.

For free-base T3PyP, excitation into the Soret band or any of the Q bands results in two main emission bands, which are mirror images of the two lowest-energy Q absorption bands.

-

Emission Bands: In THF, free-base T3PyP typically shows emission peaks around 660 nm and 715 nm.[10][11]

-

Dication Emission: The protonated dication form exhibits a single broad emission band at a different wavelength, for instance, around 660 nm in acidic aqueous solution.[10]

-

Metal Complexes: Metallated derivatives like Zn-T3PyP also show two emission bands but they are blue-shifted relative to the free base, appearing around 600 nm and 660 nm.[10]

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter. For many porphyrins, this value is around 0.10, indicating that fluorescence is just one of several competing de-excitation pathways, including non-radiative decay and intersystem crossing to the triplet state.[18] The latter is particularly important for PDT applications.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of porphyrins. The large, aromatic porphyrin ring generates a powerful diamagnetic ring current when placed in a magnetic field. This has a profound effect on the chemical shifts (δ) of the protons:

-

β-Pyrrole Protons: The eight protons on the periphery of the porphyrin core are located in the deshielding region of the ring current and appear far downfield, typically between 8.5 and 9.0 ppm.[19][20]

-

Imino (N-H) Protons: The two protons inside the porphyrin cavity are strongly shielded by the ring current, causing them to appear at an unusually high-field (upfield) position, often between -2.5 and -3.0 ppm.[19][20] This is a hallmark feature of free-base porphyrins.

-

Meso-Pyridyl Protons: The protons on the pyridyl rings appear in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts influenced by their position relative to the porphyrin core and the pyridyl nitrogen.[19]

Due to the molecule's high symmetry, the ¹H NMR spectrum of T3PyP is relatively simple, aiding in its straightforward identification.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is useful for structural confirmation. For T3PyP, key absorption bands confirm the presence of its main functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference |

| ~3306 | N-H stretch | Characteristic of the imino groups in the free-base porphyrin core. | [10][17] |

| 1500 - 1600 | C=C and C=N stretch | Aromatic stretching vibrations within the pyridyl rings. | [10][17] |

| ~975 | N-H bending | Bending (out-of-plane) vibration of the core N-H groups. | [10][17] |

| ~798 | C-H bending | Vibration of the C-H bonds on the pyrrole rings. | [10][17] |

Table 2: Characteristic FT-IR Vibrational Frequencies for T3PyP.

Upon metalation, the bands associated with the N-H vibrations (e.g., at 3306 and 975 cm⁻¹) disappear, providing clear evidence of successful metal insertion into the porphyrin core.[21]

Experimental Protocols

A. Synthesis of this compound (Adler-Longo Method)

This protocol is based on the widely used Alder-Longo condensation reaction.[21][22]

-

Reaction Setup: In a reflux condenser-equipped round-bottom flask, add 3-pyridinecarboxaldehyde and an equimolar amount of freshly distilled pyrrole to propionic acid.

-

Reflux: Heat the mixture to reflux (approx. 141°C) with continuous stirring. The solution will darken significantly. Maintain reflux for at least 30-60 minutes.

-

Oxidation & Cooling: Allow the mixture to cool to room temperature. During this time, atmospheric oxygen oxidizes the porphyrinogen intermediate to the stable porphyrin. The purple T3PyP product will begin to crystallize.

-

Isolation: Cool the mixture further in an ice bath. Collect the purple crystalline solid by vacuum filtration.

-

Purification: Wash the crude product with hot water and then methanol or ethanol to remove residual propionic acid and unreacted starting materials. Further purification can be achieved by column chromatography on silica or alumina if necessary.

B. UV-Vis Spectroscopic Analysis (pH Titration)

-

Stock Solution: Prepare a concentrated stock solution of T3PyP in a suitable organic solvent (e.g., 1 mM in THF).

-

Sample Preparation: In a 1 cm path length quartz cuvette, add 3 mL of an aqueous buffer of a specific pH. Add a small aliquot (e.g., 3 µL) of the T3PyP stock solution to achieve a final concentration in the micromolar range (e.g., 1 µM). The Soret band absorbance should ideally be ~1.0.

-

Measurement: Record the absorption spectrum from approximately 350 nm to 750 nm against a pure buffer blank.

-

Titration: Repeat step 2 and 3 using buffers of decreasing pH to observe the spectral changes associated with protonation.

Applications Informed by Spectroscopy

-

Photodynamic Therapy (PDT): The strong absorption in the visible region (specifically the Q-bands) is essential for a photosensitizer.[5] Light of a specific wavelength can excite T3PyP. The subsequent intersystem crossing to the triplet state (a process that competes with fluorescence) is critical, as the long-lived triplet state molecule can transfer its energy to molecular oxygen (O₂) to produce highly cytotoxic singlet oxygen (¹O₂), which kills cancer cells.[4][23]

-

Chemical Sensing: The sensitivity of T3PyP's absorption and fluorescence spectra to its environment makes it an excellent optical sensor. For example, the coordination of metal ions or the binding of acidic gases like HCl can cause distinct and measurable color changes (shifts in the Soret band), allowing for quantitative detection.[7][8][24]

Conclusion

This compound possesses a rich and informative spectroscopic profile that is fundamental to its application across diverse scientific fields. Its characteristic UV-Vis spectrum, with an intense Soret band and four Q-bands, is exquisitely sensitive to protonation and metalation, providing a direct window into its chemical state. Its fluorescence provides insight into its photophysical decay pathways, which is critical for photodynamic applications. Finally, ¹H NMR and FT-IR spectroscopy offer unambiguous structural confirmation through the unique signatures of the porphyrin ring current and key vibrational modes. This guide has synthesized the foundational spectroscopic knowledge required for any researcher aiming to characterize, modify, or deploy this powerful molecular tool.

References

-

Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks - UNL Digital Commons. (URL: [Link])

-

Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. (URL: [Link])

-

COMPARATIVE INVESTIGATIONS OF THE ABSORPTION AND FLUORESCENCE SPECTRA OF TETRAPYRIDYLPORPHYRINE AND Zn(II) TETRAPYRIDYLPORPHYR. (URL: [Link])

-

Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and meso-Tetra(3-methylpyridyl)Porphyrin on Their UV-vis Spectra. (URL: [Link])

-

1 H-NMR Spectrum of TPyP in CDCl 3 . | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC - PubMed Central. (URL: [Link])

-

Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC - NIH. (URL: [Link])

-

Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and - Semantic Scholar. (URL: [Link])

-

Porphyrins in Photodynamic Therapy: A Review - ChemRxiv. (URL: [Link])

-

Porphyrinoids for Chemical Sensor Applications - ACS Publications. (URL: [Link])

-

Protonation-Induced Hyperporphyrin Spectra of meso-Aminophenylcorroles | ACS Omega. (URL: [Link])

-

UV/Vis molar absorption spectra of 3, 5 and TpyP in dichloromethane at... - ResearchGate. (URL: [Link])

-

[Synthesis and spectroscopic properties of tetra-(dimethylaminophenyl) porphyrin and its metal complexes] - PubMed. (URL: [Link])

-

Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PubMed Central. (URL: [Link])

-

Synthesis of meso-Extended Tetraaryl Porphyrins - PMC - NIH. (URL: [Link])

-

Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso- tetraphenylporphyrin with - The Royal Society of Chemistry. (URL: [Link])

-

Fig. S2 UV-Visible spectra of 10 uM total porphyrin concentration... - ResearchGate. (URL: [Link])

-

A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Publishing. (URL: [Link])

-

1H-NMR spectra of Ni- and Zn-meso-tetra(pyren-1-yl)porphyrin (2, 4). - ResearchGate. (URL: [Link])

-

Aggregation of Tetraaryl-Substituted Porphyrins in Homogeneous Solution | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

Emerging applications of porphyrins in photomedicine - PMC - PubMed Central - NIH. (URL: [Link])

-

(PDF) Comparative investigations of the absorption and fluorescence spectra of tetrapyridylporphyrine and Zn(II) tetrapyridylporphyrine - ResearchGate. (URL: [Link])

-

(PDF) SPECTRAL PROPERTIES OF PHOTOSENSITIZERS BASED ON TETRA(PYRIDIN-3- YL)PORPHINE AND ITS REDUCED FORMS IN SOLUTIONS AND THIN FILMS - ResearchGate. (URL: [Link])

-

Synthesis, characterization and comparative study of anti -cancer activity of tetra pyridyl porphyrin and zn (II) tetra pyridyl porphyrin | Request PDF - ResearchGate. (URL: [Link])

-

Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes - MDPI. (URL: [Link])

-

meso-Tetra-(4-pyridyl)porphyrin/palladium(ii) complexes as anticancer agents - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Crystal structure and molecular stereochemistry of .alpha.,.beta.,.gamma.,.delta.-tetra(4-pyridyl)porphinatomonopyridinezinc(II). Appraisal of bond strain in the porphine skeleton | Journal of the American Chemical Society. (URL: [Link])

-

Substituent and Solvent Effects on the Hyperporphyrin Spectra of Diprotonated Tetraphenylporphyrins† | Request PDF - ResearchGate. (URL: [Link])

-

UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation - PubMed. (URL: [Link])

-

Porphyrin and its use as Photosensitizers in Photodynamic Therapy - ResearchGate. (URL: [Link])

-

Spectroscopy of protonated tetraphenylporphyrins with amino/carbomethoxy substituents: hyperporphyrin effects and evidence for a monoprotonated porphyrin. | Semantic Scholar. (URL: [Link])

-

Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. (URL: [Link])

-

Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. (URL: [Link])

-

Spectroscopic characterization of meso-tetrakis(1-methylpyridinium-4-yl)porphyrins, [(TMpyP)H2]4+ and [(TMpyP)M]4+, in aqueous micellar media, where M = VO2+, Cu(II), and Zn(II) | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

Tetraphenyl porphyrin metal complex | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Resonance Raman spectra of S2TPP, SSeTPP, Se2TPP, and H2TPP extended tetraphenylporphine vibrational assignments and bonding effects | The Journal of Physical Chemistry. (URL: [Link])

-

Recent Advances in Chemical Sensors Using Porphyrin-Carbon Nanostructure Hybrid Materials - PMC - NIH. (URL: [Link])

-

Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. (URL: [Link])

-

Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed. (URL: [Link])

-

Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. (URL: [Link])

-

The Infrared Spectrum of Porphin. (URL: [Link])

-

Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor - AMA Science. (URL: [Link])

Sources

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. meso-Tetra (3-pyridyl) porphine | [frontierspecialtychemicals.com]

- 4. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. meso-Tetra(4-pyridyl)porphine | [frontierspecialtychemicals.com]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 10. chalcogen.ro [chalcogen.ro]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and meso-Tetra(3-methylpyridyl)Porphyrin on Their UV-vis Spectra | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Synthesis and spectroscopic properties of tetra-(dimethylaminophenyl) porphyrin and its metal complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 22. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ama-science.org [ama-science.org]

Electrochemical properties of Tetra(3-pyridyl)porphyrin

An In-Depth Technical Guide to the Electrochemical Properties of Tetra(3-pyridyl)porphyrin

Authored by Gemini, Senior Application Scientist

Foreword

This compound (T3PyP) and its metallated derivatives represent a class of molecules with immense potential across diverse scientific fields, from renewable energy to advanced therapeutics. Their unique structure, characterized by a conjugated macrocyclic core and four strategically positioned pyridyl groups, bestows upon them a rich and tunable electrochemical profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core electrochemical principles governing T3PyP. We will move beyond a simple recitation of facts to explore the causality behind its redox behavior, provide field-proven experimental protocols, and discuss its application in cutting-edge electrocatalysis.

Foundational Concepts: Structure and Synthesis

The T3PyP Architecture

At its core, 5,10,15,20-Tetra(3-pyridyl)porphine, or T3PyP, is a synthetic porphyrin. Porphyrins are a class of aromatic, macrocyclic compounds essential to many biological processes, most notably as the heme cofactor in hemoglobin. The T3PyP structure consists of a central porphine ring with four pyridyl groups attached at the meso positions. The placement of the nitrogen atom at the 3-position of the pyridyl rings is a critical design choice, influencing the molecule's geometry, coordination chemistry, and electronic properties compared to its 4-pyridyl isomer.[1] This specific isomeric form is crucial for creating unique supramolecular assemblies and metal-organic frameworks (MOFs).[2]

Synthesis Overview

The synthesis of T3PyP is typically achieved through modifications of the Adler-Longo or Lindsey methods. A common approach involves the condensation of pyrrole with 3-pyridinecarboxaldehyde in a high-boiling solvent like propionic acid.[3] More modern methodologies have employed acidic ionic liquids as the catalytic media, which can simplify the purification process by allowing for easy filtration of the product, in contrast to the vacuum distillation required in traditional methods.[4][5]

The Core of T3PyP: Redox Behavior

The electrochemical landscape of T3PyP is defined by a series of electron transfer reactions. These reactions can be localized on the porphyrin's extensive π-conjugated system or, in the case of its metal complexes, on the central metal ion.[6]

Porphyrin Ring Redox Processes

Like most porphyrins, the free-base T3PyP (H₂T3PyP) can undergo multiple one-electron redox steps.[6]

-

Reduction: The porphyrin macrocycle can accept electrons into its lowest unoccupied molecular orbital (LUMO). This typically occurs in two distinct, reversible one-electron steps to form a π-anion radical and then a dianion.

-

Oxidation: The porphyrin can lose electrons from its highest occupied molecular orbital (HOMO), also typically in two one-electron steps, yielding a π-cation radical and a dication.

The electrochemical HOMO-LUMO gap can be estimated from the potential difference between the first oxidation and first reduction waves.[6]

The Influence of Metallation

The introduction of a metal ion into the porphyrin cavity profoundly alters its electrochemical properties.

-

Metal-Centered Redox Events: Transition metals with accessible oxidation states (e.g., Iron, Cobalt, Manganese) introduce their own redox couples, such as the Fe(III)/Fe(II) or Co(III)/Co(II) transitions.[7][8] These processes are often observed at potentials distinct from the ring-centered events.

-

Modulation of Ring Potentials: The metal ion's electronegativity influences the electron density of the entire macrocycle. Electron-withdrawing metals make the ring more difficult to oxidize and easier to reduce, shifting the potentials accordingly.[9]

A comparative study of T3PyP and its 4-pyridyl isomer (T4PyP) complexed with Co(II), Cu(II), and Zn(II) revealed that the position of the pyridyl nitrogen significantly affects the redox potentials.[1]

The Critical Role of pH

The nitrogen atoms on the four peripheral pyridyl groups are basic and can be protonated in acidic media. This protonation has a significant impact on the molecule's electrochemistry. Protonation increases the electron-withdrawing nature of the pyridyl substituents, which generally leads to a positive shift in the reduction potentials, making the porphyrin easier to reduce.[9][10] This pH-dependent behavior is a key feature that can be exploited in applications like sensing and catalysis.[11]

Summary of Redox Potentials

The following table summarizes representative redox potential data for T3PyP and its derivatives. It is crucial to note that absolute potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode).[12][13]

| Compound | Redox Process | Potential (V vs. SCE) | Solvent/Electrolyte | Reference |

| H₂TPy[5]P | Ring Reduction 1 | -1.15 V | 0.1 M KOH (aq) | [1] |

| H₂TPy[5]P | Ring Reduction 2 | -1.43 V | 0.1 M KOH (aq) | [1] |

| Co(II)TPy[5]P | Co(II)/Co(I) | -0.83 V | 0.1 M KOH (aq) | [1] |

| Co(II)TPy[5]P | Ring Reduction 1 | -1.36 V | 0.1 M KOH (aq) | [1] |

| Zn(II)(3-TRPyP) | Ring Reduction 1 | -1.11 V | DMF | [14] |

| Zn(II)(3-TRPyP) | Ring Reduction 2 | -1.50 V | DMF | [14] |

| Fe(III)TPP-Cl | Fe(III)/Fe(II) | -0.21 V | DMF / 0.1 M NBu₄PF₆ | [8][15] |

| Fe(III)TPP-Cl | Fe(II)/Fe(I) | -1.14 V | DMF / 0.1 M NBu₄PF₆ | [8][15] |

Note: TPP = Tetraphenylporphyrin, included for comparison. 3-TRPyP = this compound coordinated to four [Ru(bipy)₂Cl]⁺ complexes.

Experimental Workflow: Probing T3PyP with Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of molecules like T3PyP. It provides direct insight into redox potentials, the reversibility of electron transfer, and catalytic activity.

Causality Behind the Experimental Design

A successful CV experiment is a self-validating system. The choice of solvent and supporting electrolyte is critical; they must provide a wide potential window and ensure sufficient conductivity without reacting with the analyte or its redox products.[16] The three-electrode setup is standard: a working electrode where the reaction of interest occurs, a reference electrode providing a stable potential, and a counter electrode to complete the circuit.[8] Deaeration of the solution with an inert gas like argon or nitrogen is mandatory to prevent oxygen from interfering with the measurement, as O₂ is electroactive.

Detailed Experimental Protocol

-

Solution Preparation:

-

Dissolve the T3PyP sample (or its metallated derivative) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) to a concentration of approximately 1 mM.[17]

-

Add a supporting electrolyte, such as 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF₆), to the solution.[17]

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell. A typical configuration includes a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.[8]

-

-

Deaeration:

-

Purge the solution with high-purity argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range that encompasses the expected redox events. For porphyrins, a wide scan from approximately +1.5 V to -2.0 V is often necessary.

-

Begin the scan, typically in the negative direction from the open-circuit potential, at a scan rate of 100 mV/s.[8]

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Interpretation:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks.

-

For a reversible process, the half-wave potential (E₁/₂) is calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa). This E₁/₂ value represents the formal redox potential of the couple.[13]

-

Visualization of the Experimental Setup

Caption: Diagram of a standard three-electrode setup for cyclic voltammetry.

Electrocatalytic Applications of T3PyP

The versatile redox properties and structural tunability of metallated T3PyP make it a powerful platform for electrocatalysis.[18] The central metal ion acts as the catalytic site, while the porphyrin macrocycle mediates electron transfer.

Oxygen Reduction Reaction (ORR)

The ORR is the key reaction in fuel cells and metal-air batteries. Iron and Cobalt complexes of pyridyl porphyrins are particularly effective ORR catalysts, offering an alternative to expensive platinum-based materials.[19]

The catalytic process involves the binding of O₂ to the reduced metal center (e.g., Fe(II)), followed by a series of coupled proton and electron transfers to break the O-O bond. The ultimate goal is the efficient four-electron reduction of O₂ to H₂O, which is more desirable than the two-electron pathway that produces hydrogen peroxide (H₂O₂).[20] The coordination environment, including the potential for forming cofacial dimers, can significantly enhance selectivity for the 4e⁻ pathway.[20]

Carbon Dioxide (CO₂) Reduction

Electrochemical reduction of CO₂ into valuable fuels and chemical feedstocks is a critical goal for sustainable chemistry. Iron porphyrins have been extensively studied as electrocatalysts for this transformation, capable of selectively reducing CO₂ to carbon monoxide (CO) or other products.[8][18][21] The catalytic cycle involves the reduction of the Fe center, binding of CO₂, and subsequent cleavage of a C-O bond.

Visualization of a Simplified ORR Catalytic Cycle

Caption: Simplified 4-electron ORR cycle at a metalloporphyrin (MP) center.

Advanced Topics and Applications

Spectroelectrochemistry

To gain deeper insight into the electronic structure of the species formed during redox events, electrochemistry can be coupled with spectroscopy (typically UV-Vis absorption). This technique, known as spectroelectrochemistry, allows for the direct observation of changes in the porphyrin's characteristic Soret and Q bands upon oxidation or reduction, confirming the formation of π-radical ions or changes in the metal's oxidation state.[22]

Chemical and Biological Sensors

The sensitivity of T3PyP's electrochemical and optical properties to its environment makes it an excellent candidate for chemical sensing applications.[23] For example, films of T3PyP can be used to detect acidic or basic gases like HCl and NH₃, as the interaction with these analytes protonates or deprotonates the pyridyl nitrogens, causing a measurable shift in the absorption spectrum.[24] Its ability to coordinate with various species also allows for its use in detecting metal ions or water content in organic solvents.[23]

Conclusion

This compound is a molecule of significant scientific interest due to its well-defined and highly tunable electrochemical properties. Its redox behavior, governed by both the porphyrin macrocycle and the central metal ion, can be precisely controlled by metallation and pH. This control makes T3PyP and its derivatives powerful tools in electrocatalysis, particularly for critical energy-related reactions like oxygen reduction. The experimental methodologies outlined in this guide provide a robust framework for researchers to explore and harness the unique electrochemical characteristics of this versatile porphyrin, paving the way for innovations in materials science, energy conversion, and drug development.

References

-

Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]

-

Rajesh, E., & Rajagopal, G. (2012). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 435-439. [Link]

- Kitaoka, S., et al. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Publishing.

-

(n.d.). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. ResearchGate. [Link]

-

D'Urso, A., et al. (2016). Porphyrinoids for Chemical Sensor Applications. ACS Publications. [Link]

-

Choi, E. Y. (2010). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. [Link]

-

Ben-Salbi, R., et al. (2020). Synthesis of New Porphyrin Complexes: Evaluations on Optical, Electrochemical, Electronic Properties and Application as an Optical Sensor. ResearchGate. [Link]

-

Fleischer, E. B., et al. (1965). α,β,γ,δ-Tetra-(4-pyridyl)-porphine and Some of its Metal Complexes. Inorganic Chemistry, 4(6), 902-907. [Link]

-

Berezina, N. M., et al. (2009). Electrochemical and Electrocatalytic Properties of Tetra(pyridyl-4 ',3 ')porphin Series Derivatives. ResearchGate. [Link]

-

Anik, U., & Cihan, M. (2012). Solid State Electrochemical Behaviour of Porphine in Aqueous Media. ResearchGate. [Link]

-

(n.d.). Redox potentials (V vs. SHE) of M(TRPyP) in DMF solution. ResearchGate. [Link]

-

Berezina, N. M., et al. (2018). ELECTROCHEMICAL BEHAVIOR AND ACTIVITY OF MESO TETRAKIS(1`-METHYL-PYRID-4AND 3-YL)PORPHIN SALTS AND COBALT COMPLEXES. KiberLeninka. [Link]

-

Constant, L. A., & Davis, D. G. (1973). Electrochemical reduction of some tetrapyridylporphines. Analytical Chemistry, 45(3), 635-636. [Link]

-

Martyanova, E. G., et al. (2022). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. Journal of Materials Science, 57, 12698–12710. [Link]

-

Dutton, P. L., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]

-

Al-amri, M. A., et al. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science, 32(1), 932-939. [Link]

-

Kadish, K. M., & Van Caemelbecke, E. (2010). Electrochemistry of Metalloporphyrins in Nonaqueous Media. ResearchGate. [Link]

-

Lin, Y., Lin, H., & Chen, C. (2012). Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. AMA Science. [Link]

-

Garcia, C., et al. (2014). Enhancement of oxygen reduction at Fe tetrapyridyl porphyrin by pyridyl-N coordination to transition metal ions. ResearchGate. [Link]

-

Lilio, A. M., et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C, 127(23), 11135–11143. [Link]

-

Ramuglia, A. R., et al. (2021). Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives. Dalton Transactions, 50(2), 555-566. [Link]

-

Klymenko, O. V., et al. (2013). The Electrochemistry of Tetraphenyl Porphyrin Iron(III) Within Immobilized Droplets Supported on Platinum Electrodes. ResearchGate. [Link]

-

Okubo, M., et al. (2017). Similarity between the redox potentials of 3d transition-metal ions in polyanionic insertion materials and aqueous solutions. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Reduction potential. [Link]

-

D'Souza, F., & Kadish, K. M. (2020). Electrochemistry and Spectroscopy of Tri- and Tetracationic Porphyrins. ECS Meeting Abstracts. [Link]

-

Duda, M., et al. (2000). The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy. ResearchGate. [Link]

-

Zhang, M., & Koper, M. T. M. (2020). pH Effects in a Model Electrocatalytic Reaction Disentangled. Journal of the American Chemical Society, 142(48), 20432–20440. [Link]

-

Lilio, A. M., et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. meso-Tetra (3-pyridyl) porphine | [frontierspecialtychemicals.com]

- 3. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 4. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pH Effects in a Model Electrocatalytic Reaction Disentangled - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Similarity between the redox potentials of 3d transition-metal ions in polyanionic insertion materials and aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Reduction potential - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Porphyrins in Electrocatalysis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. Post-synthetic modification of bis-iron( iii )-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01219D [pubs.rsc.org]

- 21. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]

- 22. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C6H4-2-NHC( [[double bond, length as m-dash]] O)CF3; C6H3-2,6-(NHC( [[double bond, length as m-dash]] O)CF3)2) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ama-science.org [ama-science.org]

The Coordination Chemistry of Tetra(3-pyridyl)porphyrin: A Technical Guide for Advanced Research and Development

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of 5,10,15,20-tetra(3-pyridyl)porphyrin (T3PyP). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the nuanced synthesis, detailed characterization, and versatile coordination behavior of T3PyP. We will examine the causality behind experimental choices, present detailed, field-proven protocols, and explore the supramolecular architectures and functional applications that arise from this unique porphyrin scaffold. Particular emphasis is placed on its role in constructing complex coordination polymers, its catalytic activity, and its emerging potential in drug development, particularly in photodynamic therapy.

Introduction: The Strategic Importance of the 3-Pyridyl Moiety

Porphyrins, with their highly conjugated 18-π electron aromatic system, are fundamental building blocks in chemistry and biology. While meso-tetraphenylporphyrin (TPP) has been a workhorse in the field, the introduction of nitrogen atoms into the peripheral phenyl rings, as seen in tetrapyridylporphyrins, dramatically expands their functional capabilities. The isomeric position of the pyridyl nitrogen is a critical design element. Unlike the more common 4-pyridyl isomer which often leads to linear and extended structures, the meta-position of the nitrogen in tetra(3-pyridyl)porphyrin (T3PyP) introduces a kinked geometry. This seemingly subtle change has profound implications for its coordination chemistry, enabling the formation of diverse and complex supramolecular assemblies, including discrete molecular architectures and extended 2D and 3D coordination polymers.[1] This guide will illuminate the unique properties and coordination behavior stemming from this specific isomeric arrangement.

Synthesis of this compound: A Comparative Protocol Analysis

The synthesis of meso-substituted porphyrins is a mature field, with two primary methods dominating the landscape: the Adler-Longo and the Lindsey syntheses.[2][3] For T3PyP, the Adler-Longo method is generally preferred due to its operational simplicity and effectiveness for pyridyl aldehydes.

The Adler-Longo Method: Rationale and Protocol

The Adler-Longo method involves a one-pot condensation of pyrrole and an aldehyde in a high-boiling acidic solvent, typically propionic acid, open to the atmosphere.[4][5] The acid serves as the catalyst for the condensation, and atmospheric oxygen acts as the oxidant for the porphyrinogen intermediate.

Causality of Experimental Choices:

-

Propionic Acid as Solvent and Catalyst: Propionic acid (b.p. 141 °C) provides the requisite thermal energy to drive the reaction and the acidic medium to catalyze the electrophilic substitution of the aldehyde onto the pyrrole ring. Its ability to solubilize the reactants and partially precipitate the product upon cooling simplifies initial purification.[2]

-

Aerobic Conditions: The reaction is intentionally run open to the air to allow for the in-situ oxidation of the porphyrinogen, the non-aromatic precursor, to the stable, aromatic porphyrin. This eliminates the need for a separate, often harsh, chemical oxidant.[6]

-

High Temperature: The refluxing temperature of propionic acid is crucial for achieving a reasonable reaction rate and overcoming the activation energy for both the condensation and subsequent oxidation steps.

Detailed Experimental Protocol: Synthesis of T3PyP

This protocol is a self-validating system designed for reproducibility in a standard laboratory setting.

Materials:

-

3-Pyridinecarboxaldehyde (freshly distilled or from a new bottle)

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Methanol

-

Aqueous ammonia (25%)

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add 150 mL of propionic acid.

-

Heat the propionic acid to a gentle reflux.

-

In a separate beaker, mix 3.76 mL (0.04 mol) of 3-pyridinecarboxaldehyde and 2.8 mL (0.04 mol) of freshly distilled pyrrole.

-

Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 15-20 minutes.

-

Maintain the reflux for an additional 2 hours. The solution will turn dark, and the formation of the porphyrin can be monitored by observing the characteristic Soret band (~420 nm) using a handheld UV lamp on a TLC plate.

-

Allow the reaction mixture to cool to room temperature.

-

The solvent volume can be reduced by rotary evaporation to facilitate precipitation.

-

The resulting dark oily residue is washed repeatedly with hot water.

-

Neutralize the mixture with aqueous ammonia (25%) and wash again with hot water.

-

Collect the purple solid by vacuum filtration and dry thoroughly.

-

Further purification can be achieved by column chromatography on silica gel or alumina, typically using a chloroform/methanol or dichloromethane/methanol gradient.

Expected Yield: 10-15%

Coordination Chemistry: Metal Insertion and Supramolecular Assembly

The true versatility of T3PyP is realized in its coordination chemistry. It offers two distinct sites for metal binding:

-

Endocyclic Coordination: The four nitrogen atoms of the porphyrin core can chelate a wide variety of transition metals.

-

Exocyclic Coordination: The four pyridyl nitrogen atoms on the periphery can coordinate to additional metal centers, acting as linkers in supramolecular structures.

Endocyclic Metalation: Protocols and Rationale

The insertion of a metal into the porphyrin core is a fundamental transformation. The choice of solvent and metal salt is critical for success.[7][8] Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve both the porphyrin and many metal salts.[9]

Detailed Experimental Protocol: Zinc(II) Insertion into T3PyP

Materials:

-

T3PyP

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve 100 mg of T3PyP in 50 mL of DMF in a 100 mL round-bottom flask.

-

Add a 10-fold molar excess of zinc(II) acetate dihydrate.

-

Heat the mixture to reflux (approx. 153 °C) for 1 hour.

-

Monitor the reaction by UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the zinc complex, accompanied by a slight red-shift in the Soret band.

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of deionized water to precipitate the zinc-T3PyP complex.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Rationale: The use of a large excess of the metal salt helps to drive the equilibrium towards the metallated product. Refluxing in DMF provides the necessary thermal energy to overcome the kinetic barrier for metal insertion.[10]

Detailed Experimental Protocol: Iron(III) Insertion into T3PyP

Materials:

-

T3PyP

-

Anhydrous Iron(III) chloride (FeCl₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

6 M Hydrochloric acid (HCl)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 100 mg of T3PyP in 10 mL of DMF.

-

Add 1.5 equivalents of anhydrous FeCl₃.

-

Reflux the mixture for 10-15 minutes. The solution color will change from purple to a deep red-brown.[11]

-

Cool the flask in an ice bath for 10 minutes.

-

Add 10 mL of deionized water and 2 mL of 6 M HCl to precipitate the product.

-

Collect the dark solid by vacuum filtration and wash with deionized water until the filtrate is colorless.

-

Dry the solid, Fe(T3PyP)Cl, under vacuum.

Rationale: The addition of HCl after the reaction ensures the formation of the chloro-iron(III) complex and aids in the precipitation of the product.[11]

Spectroscopic Characterization of Metallated T3PyP

The insertion of a metal into the porphyrin core induces characteristic changes in its electronic absorption and nuclear magnetic resonance spectra.

Table 1: Comparative UV-Vis Spectroscopic Data for T3PyP and its Metal Complexes in CH₂Cl₂

| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Reference(s) |

| H₂T3PyP | ~420 | ~515, 550, 590, 647 | [12][13] |

| Zn(II)T3PyP | ~425 | ~555, 595 | [13] |

| Cu(II)T3PyP | ~422 | ~545, 585 | [14] |

| Co(II)T3PyP | ~418 | ~535 | [14] |

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | β-Pyrrolic H | Pyridyl H | Inner NH | Reference(s) |

| H₂T3PyP | ~8.90 (s, 8H) | ~7.9-9.1 (m, 16H) | ~ -2.8 (br s, 2H) | [12] |

| Zn(II)T3PyP | ~8.95 (s, 8H) | ~8.0-9.2 (m, 16H) | N/A | [13] |

Note: The exact chemical shifts for pyridyl protons can be complex due to overlapping multiplets.

Exocyclic Coordination and Supramolecular Architectures

The true elegance of T3PyP lies in its ability to act as a multidentate ligand through its peripheral pyridyl groups. This allows for the construction of sophisticated supramolecular structures. The meta-position of the pyridyl nitrogen directs coordination vectors at approximately 120° to each other, favoring the formation of angular, rather than linear, structures.

Coordination Modes:

-

1D Chains: Metal ions can link T3PyP units in a linear or zigzag fashion.

-

2D Networks: The reaction of T3PyP with metal salts can lead to the formation of 2D sheets or layers.[1] For example, hydrothermal reactions with cobalt ions result in the metalation of the porphyrin core, followed by self-coordination of the CoT3PyP units into 2D polymeric arrays.[15]

-

3D Metal-Organic Frameworks (MOFs): With appropriate metal linkers, T3PyP can form robust 3D frameworks with porous structures. The interaction with cadmium ions, for instance, has been shown to yield 3D framework solids.[1]

Applications in Catalysis and Drug Development

The unique electronic and structural properties of T3PyP and its metal complexes make them promising candidates for a range of applications.

Catalysis

Metalloporphyrins are well-known catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes.[16][17] Iron, manganese, and cobalt complexes of T3PyP are of particular interest. The pyridyl groups can influence the electronic properties of the metal center, tuning its catalytic activity. Furthermore, the ability to form robust frameworks allows for the development of heterogeneous catalysts that are easily recoverable and reusable.[16] Fe(T3PyP)Cl, for example, can catalyze the oxidation of various organic substrates.

Drug Development: Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[9] Porphyrins are excellent photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen.

The pyridyl groups of T3PyP offer several advantages for PDT applications:

-

Solubility: The pyridyl nitrogens can be quaternized to create cationic porphyrins, which exhibit increased water solubility and enhanced cellular uptake.

-

Targeting: The pyridyl groups can be functionalized with targeting moieties to improve selectivity for cancer cells.

-

Multimodality: The pyridyl groups can coordinate to other therapeutic agents, such as platinum-based drugs, creating dual-action agents that combine chemotherapy and photodynamic therapy.[18]

Studies have shown that metal complexes of pyridyl porphyrins, including those with ruthenium, exhibit significant phototoxicity against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range upon irradiation.[18][19]

Visualization of Key Concepts

Synthesis and Metalation Workflow

Caption: Workflow for the synthesis of T3PyP and subsequent metal insertion.

Coordination Modes of T3PyP

Caption: Schematic of endocyclic vs. exocyclic coordination modes of T3PyP.

Conclusion and Future Outlook

The coordination chemistry of this compound is a rich and expanding field. The strategic placement of the pyridyl nitrogen at the meta-position provides a versatile platform for creating complex, functional supramolecular architectures that are not readily accessible with other porphyrin isomers. The detailed protocols and comparative data provided in this guide serve as a foundation for researchers to explore this system further. Future research will likely focus on the rational design of T3PyP-based MOFs with tailored pore environments for specific catalytic applications, the development of next-generation photosensitizers for targeted photodynamic therapy, and the integration of these fascinating molecules into advanced materials for sensing and electronics. The foundational principles outlined herein demonstrate that T3PyP is not merely another porphyrin, but a key building block for the next wave of innovation in coordination chemistry and materials science.

References

- Ahmed, A., T. J. Emge, and J. G. Khin. "meso-Tetraaryl porphyrins substituted with thioglycosyl and pyridyl units: Synthesis, characterization, and photodynamic activity against human colorectal adenocarcinoma cells." Bioorganic & medicinal chemistry 21.16 (2013): 4849-4857.

- Choi, E.-Y., et al. "An Interdigitated Metalloporphyrin Framework: Two-Dimensional Tessellation, Guest-Dependent Flexibility, and Single-Crystal-to-Single-Crystal Transformation." Crystal Growth & Design 9.1 (2009): 414-419.

- Fleischer, E. B., and A. L. Stone. "The structure of unsolvated free-base 5,10,15,20-tetra (3-pyridyl) porphyrin." Journal of Molecular Structure 985.2-3 (2011): 307-315.

- BenchChem. "Application Notes and Protocols for the Incorporation of Iron into a Porphyrin Ring." BenchChem Technical Guides, 2025.

- Uthayanila, S., and P. Neeraja. "Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups." Oriental Journal of Chemistry 31.2 (2015): 837.

- MDPI. "Modern Methods for the Sustainable Synthesis of Metalloporphyrins." Molecules 26.17 (2021): 5291.

- Martinez, A., et al. "Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy.

- Lipstman, S., and I. Goldberg. "Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions." Crystal Growth & Design 10.11 (2010): 5001-5006.

- Taylor & Francis Online. "A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment." Green Chemistry Letters and Reviews 11.4 (2018): 456-464.

- Kitaoka, S., et al. "A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids." RSC Advances 4.51 (2014): 26777-26782.

- BenchChem. "Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers." BenchChem Technical Guides, 2025.

- Sharma, P., and P. Venugopalan. "Review on synthetic advances in porphyrins and metalloporphyrins." International Journal of Chemical Studies 8.2 (2020): 22-29.

- ResearchGate. "A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids." Request PDF.

- de Souza, T. B., et al. "Antileishmanial activity of tetra-cationic porphyrins with peripheral Pt(II) and Pd(II) complexes mediated by photodynamic therapy." Journal of Inorganic Biochemistry 243 (2023): 112204.

- Kumar, A., et al. "Large-Scale Green Synthesis of Porphyrins." ACS Omega 6.35 (2021): 22530-22538.

- ResearchGate.

- RSC Publishing. "A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids." RSC Advances 4.51 (2014): 26777-26782.

- Digital Commons @ the Georgia Academy of Science. "Structure of Porphyrin TPPS4 and Its Interaction with Metal Ions as Elucidated by 1H NMR and UV-Visible Spectra." Georgia Journal of Science 69.2 (2011): 3.

- Chen, Y., et al. "μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions." Chemical Science 14.4 (2023): 938-944.

- ResearchGate. "Adler-Longo method for preparing meso-substituted porphyrins."

- Silva, A. M. S., et al. "Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions." Molecules 27.7 (2022): 2216.

- ACS Publications. "Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions." Crystal Growth & Design 10.11 (2010): 5001-5006.

- Taylor & Francis Online. "Porphyrin complexes – Knowledge and References."

- MDPI. "Enhancement of the Rates for Insertion of Zinc(II) Ions into a Cationic Porphyrin Catalyzed by Poly(glutamate)." International Journal of Molecular Sciences 24.24 (2023): 17469.

- NIH Public Access. "Synthesis of meso-Extended Tetraaryl Porphyrins." J Org Chem. 73.16 (2008): 6187–6201.

- ACS Publications. "Metalloporphyrins: Bioinspired Oxidation Catalysts.

- ResearchGate. "1H-NMR Spectrum of TPyP in CDCl3." Download Scientific Diagram.

- The Royal Society of Chemistry.

- ResearchGate. "Electrochemical and Electrocatalytic Properties of Tetra(pyridyl-4 ',3 ')

Sources

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. chemijournal.com [chemijournal.com]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]